2-[(2,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
2-[(2,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a difluorobenzoyl group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:
Formation of the difluorobenzoyl chloride: This is achieved by reacting 2,5-difluorobenzoic acid with thionyl chloride under reflux conditions.
Amidation reaction: The difluorobenzoyl chloride is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
2-[(2,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-[(2,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzoic acid: A precursor in the synthesis of various difluorobenzoyl derivatives.
4,5-dimethyl-3-thiophenecarboxamide: A related thiophene derivative with similar structural features.
Uniqueness
2-[(2,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to the combination of the difluorobenzoyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2,5-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-6-7(2)21-14(11(6)12(17)19)18-13(20)9-5-8(15)3-4-10(9)16/h3-5H,1-2H3,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASMQCFCOPXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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